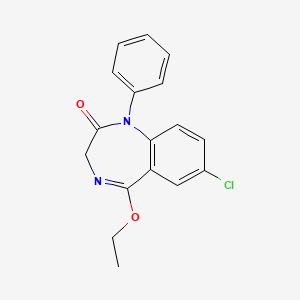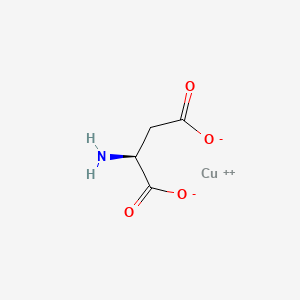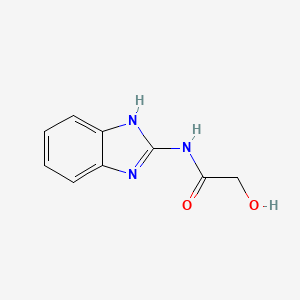
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide typically involves the condensation of o-phenylenediamine with glyoxylic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring, followed by the addition of a hydroxyacetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NCS, NBS).
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
科学研究应用
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, the hydroxyacetamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
相似化合物的比较
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-acetamide: Lacks the hydroxy group, which may affect its solubility and reactivity.
N-(1H-benzimidazol-2-yl)-2-methoxyacetamide: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties and biological activity.
N-(1H-benzimidazol-2-yl)-2-chloroacetamide: Contains a chloro group, which may enhance its reactivity towards nucleophiles.
The uniqueness of this compound lies in its hydroxyacetamide group, which provides additional sites for hydrogen bonding and potential interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C9H9N3O2/c13-5-8(14)12-9-10-6-3-1-2-4-7(6)11-9/h1-4,13H,5H2,(H2,10,11,12,14) |
InChI 键 |
WPGCAIJGCQBNJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
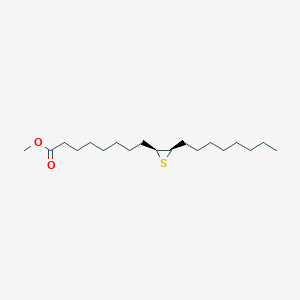
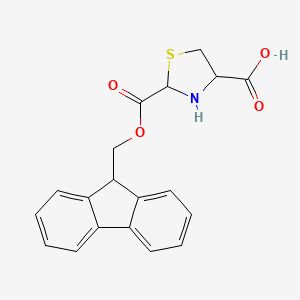
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)

![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
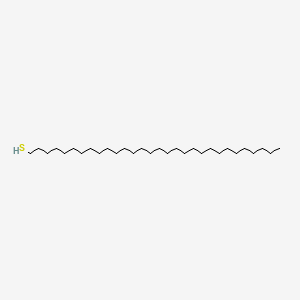
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)

